molecular formula C11H12N2O2 B5573435 N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide

N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide

Cat. No.: B5573435
M. Wt: 204.22 g/mol
InChI Key: OLOGDVMOAJTSRV-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide is an organic compound with the molecular formula C11H12N2O2 It is a derivative of acetamide, featuring a cyanomethyl group attached to a phenyl ring, which is further substituted with a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyanomethyl and methoxyacetamide groups can participate in various biochemical interactions, influencing cellular processes. For instance, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyacetamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide include other cyanoacetamide derivatives, such as:

  • N-(4-cyanophenyl)acetamide
  • N-(4-(cyanomethyl)phenyl)acetamide
  • N-(4-(cyanomethyl)phenyl)-2-chloroacetamide

Uniqueness

This compound is unique due to the presence of both the cyanomethyl and methoxyacetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-8-11(14)13-10-4-2-9(3-5-10)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOGDVMOAJTSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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